molecular formula C8H16N2 B1377534 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine CAS No. 23969-88-2

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine

Cat. No.: B1377534
CAS No.: 23969-88-2
M. Wt: 140.23 g/mol
InChI Key: FGXZEDMDGLAUPT-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine” is a compound that is used for pharmaceutical testing . It has been found in the design, synthesis, and evaluation of 3,6-Disubstituted indole derivatives as inhibitors of human nitric oxide synthase (NOS) .


Synthesis Analysis

The compound has been involved in the synthesis of 3,6-Disubstituted indole derivatives, which were designed and evaluated as inhibitors of human nitric oxide synthase (NOS). The bulky amine containing substitution on the 3-position of the indole ring such as an azabicyclic system showed better selectivity .


Molecular Structure Analysis

The molecular structure of the compound is represented by the formula C8H16N2 . The InChI code for the compound is 1S/C8H16N2/c1-7(9)8-3-5-10(2)6-4-8/h3,7H,4-6,9H2,1-2H3 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 140.23 . It is a liquid at room temperature and is stored at 4 degrees Celsius .

Scientific Research Applications

Neurotoxicity and Neuroprotection Studies

  • Tetrahydropyridine derivatives, including those structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), have been studied for their neurotoxic effects and mechanisms. Such compounds are N-methylated by amine N-methyltransferases, converting them into neurotoxic species, suggesting a potential pathway by which environmental pyridines may contribute to neurodegenerative diseases like Parkinson's (Ansher et al., 1986).
  • Endogenous tetrahydropyridine and tetrahydroisoquinoline compounds have been identified in human brains, with their roles in Parkinson's disease pathology being investigated. These findings highlight the importance of studying tetrahydropyridine derivatives for understanding and potentially treating neurodegenerative diseases (Niwa et al., 1991).

Chemical Synthesis and Reactivity

  • Tetrahydropyridine derivatives are synthesized through various chemical reactions, including the Morita–Baylis–Hillman reaction and intramolecular conjugate addition, demonstrating their versatility in organic synthesis (Kim et al., 2016).
  • The reactivity of tetrahydropyridines with organic azides has been explored, leading to the synthesis of novel compounds with potential biological activities (Warren & Knaus, 1982).

Biological Activities and Potential Therapeutics

  • Substituted tetrahydropyridines have been synthesized and evaluated for their anticancer properties, demonstrating the potential of tetrahydropyridine derivatives as therapeutic agents (Redda & Gangapuram, 2007).
  • The synthesis of tetrahydropyridines and their selective inhibition of monoamine oxidase B have been investigated for developing potential prodrugs for neurological conditions, such as Parkinson's disease (Flaherty et al., 1996).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. It has hazard statements H227, H302, H312, H314, H332, and H335, indicating that it is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mitochondrial complex I, leading to mitochondrial dysfunction . This interaction is significant as it can influence cellular energy metabolism and oxidative stress responses.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to cause inflammation, excitotoxicity, and mitochondrial apoptosis . These effects are particularly notable in dopaminergic neurons, where the compound induces oxidative stress and neuronal damage . Additionally, it influences cell signaling pathways and gene expression, further impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to mitochondrial complex I, inhibiting its activity and leading to mitochondrial dysfunction . This inhibition results in the production of free radicals and oxidative stress, which can cause significant cellular damage. Furthermore, the compound can alter gene expression, contributing to its overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions . Long-term exposure to the compound has been shown to cause sustained mitochondrial dysfunction and oxidative stress, leading to chronic cellular damage . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild oxidative stress and mitochondrial dysfunction . At higher doses, it can lead to severe neuronal damage and toxicity . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which further contributes to its biochemical effects . The compound’s metabolism involves interactions with various enzymes and cofactors, influencing metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its overall activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Properties

IUPAC Name

1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7(9)8-3-5-10(2)6-4-8/h3,7H,4-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXZEDMDGLAUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCN(CC1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine

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